Unveiling Sophoracarpan A: A Technical Guide to its Original Isolation from Sophora tomentosa
Unveiling Sophoracarpan A: A Technical Guide to its Original Isolation from Sophora tomentosa
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the original isolation of Sophoracarpan A, a prenylated pterocarpan, from the plant Sophora tomentosa. The information presented here is compiled from foundational phytochemical studies, providing a comprehensive resource for researchers interested in the natural product's chemistry and potential therapeutic applications.
Executive Summary
Sophoracarpan A was first isolated from the aerial parts of Sophora tomentosa, a pantropical shrub belonging to the Fabaceae family. The pioneering work by Komatsu and his team in 1978 led to the characterization of this and other novel flavonoids. This guide provides the detailed experimental protocols for the extraction, separation, and purification of Sophoracarpan A, alongside the spectroscopic data that elucidated its unique chemical structure. While the initial studies focused on structural determination, subsequent research has begun to explore the biological activities of related compounds, suggesting potential avenues for future investigation into Sophoracarpan A's pharmacological profile.
Data Presentation
The original isolation papers primarily focused on the structural elucidation of the newly discovered compounds. Quantitative yield data for Sophoracarpan A from the initial isolation is not explicitly provided in the seminal publication. However, the study does provide key physicochemical and spectroscopic data, which are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂O₅ | [Komatsu et al., 1978] |
| Melting Point | 168 - 170 °C | [Komatsu et al., 1978] |
| Optical Rotation | [α]D -235° (c=1.0, CHCl₃) | [Komatsu et al., 1978] |
| UV λmax (MeOH) nm (log ε) | 287 (3.89), 312 (sh, 3.75) | [Komatsu et al., 1978] |
| IR (KBr) cm⁻¹ | 3400 (OH), 1620, 1590, 1500 (aromatic) | [Komatsu et al., 1978] |
Table 1. Physicochemical and Spectroscopic Data for Sophoracarpan A.
Experimental Protocols
The following is a detailed description of the methodology used for the original isolation and characterization of Sophoracarpan A from the aerial parts of Sophora tomentosa, based on the work of Komatsu et al. (1978).
Plant Material Collection and Preparation
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The aerial parts (leaves and stems) of Sophora tomentosa L. were collected.
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The plant material was air-dried and then pulverized into a coarse powder.
Extraction
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The powdered plant material was extracted with methanol (B129727) (MeOH) at room temperature.
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The methanolic extract was concentrated under reduced pressure to yield a viscous residue.
Fractionation
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The crude methanol extract was suspended in water and successively partitioned with solvents of increasing polarity:
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n-hexane
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Benzene
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Chloroform (CHCl₃)
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Ethyl acetate (B1210297) (EtOAc)
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n-butanol (n-BuOH)
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Isolation and Purification of Sophoracarpan A
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The benzene-soluble fraction was subjected to column chromatography on silica (B1680970) gel.
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The column was eluted with a gradient of n-hexane and ethyl acetate.
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Fractions containing compounds with similar TLC profiles were combined.
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The fraction containing Sophoracarpan A was further purified by preparative thin-layer chromatography (pTLC) using a benzene-ethyl acetate solvent system.
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The purified Sophoracarpan A was recrystallized from a mixture of ether and n-hexane to obtain colorless needles.
Structure Elucidation
The structure of Sophoracarpan A was determined using a combination of spectroscopic techniques, including:
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Ultraviolet (UV) Spectroscopy: To determine the absorption maxima, providing information about the chromophore system.
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Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and aromatic rings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To determine the number, type, and connectivity of protons in the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): To determine the absolute stereochemistry of the molecule.
Mandatory Visualizations
Isolation Workflow
Caption: Isolation workflow for Sophoracarpan A.
Logical Relationship of Spectroscopic Analysis
